
5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole: is a heterocyclic organic compound that contains both chlorine and methyl groups attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the chlorination of 4-(chloromethyl)-1-methyl-1H-pyrazole. One common method includes the reaction of 4-(chloromethyl)-1-methyl-1H-pyrazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 5-position of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of chlorinating agents and the potential release of hazardous by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of 5-methyl-4-(methyl)-1-methyl-1H-pyrazole.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, derivatives of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole are explored for their potential as antimicrobial, antifungal, and anticancer agents. The presence of chlorine and methyl groups can enhance the biological activity of these derivatives.
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. It is also used in the development of new polymers and resins with improved thermal and chemical stability.
作用機序
The mechanism of action of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The methyl groups can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.
類似化合物との比較
4-Chloro-1-methyl-1H-pyrazole: Lacks the chloromethyl group, leading to different reactivity and applications.
5-Chloro-1-methyl-1H-pyrazole: Lacks the chloromethyl group, affecting its chemical properties and biological activity.
4-(Chloromethyl)-1-methyl-1H-pyrazole: Lacks the chlorine atom at the 5-position, resulting in different chemical behavior.
Uniqueness: The presence of both chlorine and chloromethyl groups in 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole provides a unique combination of reactivity and biological activity
特性
分子式 |
C5H6Cl2N2 |
|---|---|
分子量 |
165.02 g/mol |
IUPAC名 |
5-chloro-4-(chloromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-5(7)4(2-6)3-8-9/h3H,2H2,1H3 |
InChIキー |
IMHWSGGXNRFXFM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


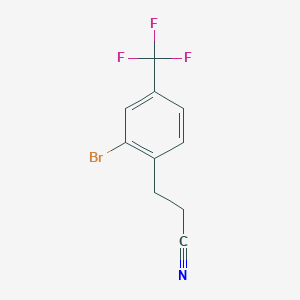

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
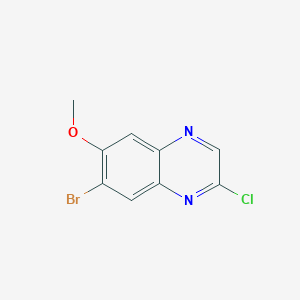
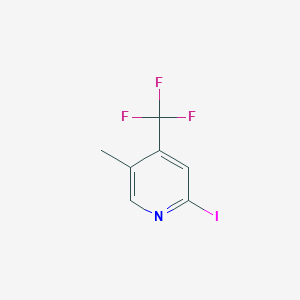
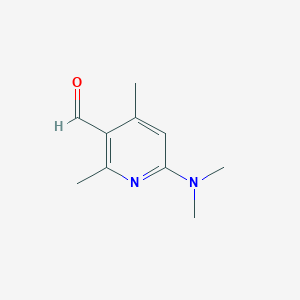
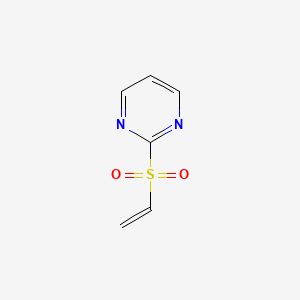
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
![1'-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B12969076.png)
![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)


